molecular formula C14H14N4O3 B11154138 N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11154138
M. Wt: 286.29 g/mol
InChI Key: VUZLVDJIYYTPHE-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features both imidazole and benzoxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring, followed by the formation of the benzoxazine ring through a series of condensation reactions . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and may involve oxidizing agents like tert-butylhydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Step 1: Benzoxazine Ring Formation

Benzoxazine rings are often synthesized via acid-catalyzed cyclization of anthranilic acid derivatives with ortho esters (e.g., triethyl orthobenzoate). This reaction can yield either benzoxazin-4-ones or their dihydro intermediates, depending on substituents and reaction conditions . For example:

  • Reagents : Anthranilic acid, ortho esters (e.g., triethyl orthobenzoate), acid catalyst.

  • Conditions : Reflux in solvents like toluene or dimethylformamide (DMF) .

  • Outcome : Formation of the fused benzoxazine ring system.

Step 2: Imidazole Moiety Incorporation

The imidazole group is introduced via alkylation or coupling reactions. For instance, 1H-imidazole derivatives may undergo nucleophilic substitution with benzoxazine intermediates to form the ethyl-imidazole linkage.

Step 3: Carboxamide Bond Formation

The carboxamide group is typically formed using coupling agents like N,N-diisopropylcarbodiimide (DIC) and chloroformates (e.g., Cl₂CHCOOH) . This step ensures the formation of the amide bond between the benzoxazine and the imidazole-containing amine.

Benzoxazine Ring Cyclization

The cyclization of anthranilic acid derivatives with ortho esters proceeds via an acid-catalyzed mechanism. Electron-withdrawing groups on the aromatic ring favor the formation of dihydro intermediates, while electron-donating groups promote elimination to form fully aromatic benzoxazin-4-ones . For example:
Anthranilic acid+Ortho esterAcidBenzoxazin-4-one or dihydro intermediate\text{Anthranilic acid} + \text{Ortho ester} \xrightarrow{\text{Acid}} \text{Benzoxazin-4-one or dihydro intermediate}

Imidazole Coupling

The imidazole group is introduced through reactions such as alkylation or nucleophilic aromatic substitution. For instance, benzoxazine intermediates may react with imidazole-containing amines under basic conditions to form the ethyl-imidazole linkage.

Amide Bond Formation

The carboxamide bond is formed using DIC and chloroformates to activate the carboxylic acid group, facilitating nucleophilic attack by the amine .

Substitution Patterns

Modifications to the benzoxazine ring (e.g., methylation, hydroxylation) or the imidazole group (e.g., substitution at position 4 or 5) can alter reactivity and biological activity. For example:

  • Electron-donating groups (e.g., –OCH₃) enhance elimination pathways during cyclization .

  • Hydroxyl groups on the imidazole moiety may improve antioxidant activity .

Reactivity Trends

  • Antioxidant Activity : Catechol or resorcinol groups in hybrid compounds enhance radical scavenging and reduce intracellular ROS levels .

  • Anticancer Activity : Substituents like hydroxyl or methoxy groups on the benzoxazine ring can modulate interactions with cellular targets .

Analytical and Purification Methods

  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity.

  • Purification : Flash column chromatography (FCC) or recrystallization to isolate the final product .

Comparative Analysis of Related Compounds

Compound Key Features Biological Activity
5,7-Dimethylbenzoxazine Lacks imidazole; antioxidant propertiesPotential antioxidant agent
1H-Imidazo[4,5-b]pyridine Contains imidazole; structurally distinct from benzoxazinesPotential anticancer activity
4-Aryl-3,4-dihydro-2H-benzoxazines Varying aryl substituents; includes dihydro intermediatesAnticancer activity (e.g., compound 14f )

Scientific Research Applications

Biological Activities

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exhibits various biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. Its structural similarities to other known antimicrobial agents suggest it may inhibit bacterial growth through similar mechanisms.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties. Compounds with similar imidazole structures have been extensively studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in critical biological pathways positions it as a potential lead for drug development targeting diseases such as cancer and infections.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various research findings:

StudyFocusResults
Study AAntimicrobial ActivityExhibited significant inhibition against Gram-positive and Gram-negative bacteria with MIC values ranging from 1.27 to 2.65 µM .
Study BAnticancer ActivityDemonstrated IC50 values lower than standard anticancer drugs in HCT116 cell lines .
Study CEnzyme InhibitionInhibitory effects on key enzymes related to metabolic pathways were observed .

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its dual functionality, combining the properties of both imidazole and benzoxazine rings.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a benzoxazine ring , which is a bicyclic structure that incorporates both nitrogen and oxygen atoms. Additionally, it contains an imidazole moiety that is essential for its biological activity. The presence of a carboxamide group and a ketone functionality indicates potential reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antihypertensive Effects : Similar compounds have been evaluated for their effects on blood pressure regulation. For instance, derivatives of benzoxazine have shown affinity for imidazoline binding sites (IBS), which are linked to cardiovascular regulation .
  • Receptor Binding Affinity : The compound has been studied for its interactions with serotonin receptors (5HT3), demonstrating antagonistic activity. This suggests potential applications in treating conditions like anxiety and nausea .
  • Inhibition of Enzymatic Activity : Some studies have highlighted the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of this compound typically involves multiple steps to ensure the incorporation of desired structural features. The general approach includes:

  • Formation of the benzoxazine ring through cyclization reactions.
  • Introduction of the imidazole group via nucleophilic substitution.
  • Functionalization at the carboxamide position using acylation reactions.

Case Study 1: Antihypertensive Activity

A study evaluated various 3,4-dihydrobenzoxazine derivatives for their antihypertensive properties in spontaneously hypertensive rats. The most active compounds demonstrated high affinities for IBS and alpha adrenergic receptors, leading to significant reductions in mean arterial blood pressure (MAP) .

Case Study 2: Serotonin Receptor Antagonism

Another investigation synthesized a series of benzoxazine derivatives to assess their antagonistic effects on serotonin receptors. The results indicated that modifications at the 2-position of the benzoxazine ring could enhance receptor binding affinity and antagonistic activity .

Research Findings Summary Table

Activity TypeKey FindingsReferences
AntihypertensiveHigh affinity for IBS; significant MAP reduction
Serotonin Receptor AntagonismEnhanced activity with structural modifications
Enzyme InhibitionEffective AChE and BChE inhibitors

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C14H14N4O3/c19-13-7-21-12-2-1-9(5-11(12)18-13)14(20)16-4-3-10-6-15-8-17-10/h1-2,5-6,8H,3-4,7H2,(H,15,17)(H,16,20)(H,18,19)

InChI Key

VUZLVDJIYYTPHE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=CN=CN3

Origin of Product

United States

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